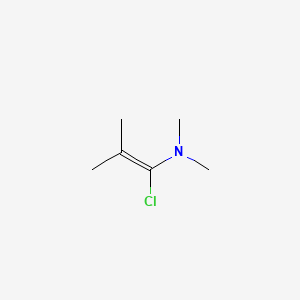
Thionyl fluoride
Overview
Description
Thionyl fluoride is an inorganic compound with the chemical formula F₂OS. It is a colorless gas that is primarily of theoretical interest but also arises as a product of the degradation of sulfur hexafluoride, an insulator used in electrical equipment . The molecule adopts a distorted pyramidal structure with Cₛ symmetry, featuring S-O and S-F bond distances of 1.42 Å and 1.58 Å, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionyl fluoride can be synthesized through several methods:
Reaction with Thionyl Chloride: One common method involves the reaction of thionyl chloride with fluoride sources such as antimony trifluoride: [ 3 \text{SOCl}_2 + 2 \text{SbF}_3 \rightarrow 3 \text{SOF}_2 + 2 \text{SbCl}_3 ]
Fluorination of Sulfur Dioxide: Another method involves the fluorination of sulfur dioxide using phosphorus pentafluoride: [ \text{SO}_2 + \text{PF}_5 \rightarrow \text{SOF}_2 + \text{POF}_3 ]
Decomposition of Sulfur Hexafluoride: this compound can also arise as an intermediate from the decomposition of sulfur hexafluoride due to electrical discharges.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thionyl chloride with a fluoride salt, followed by isolation via condensation of the resulting gas . This method is effective but presents practical challenges in isolating the condensed gas.
Chemical Reactions Analysis
Types of Reactions: Thionyl fluoride undergoes several types of chemical reactions:
Hydrolysis: this compound hydrolyzes readily to produce hydrogen fluoride and sulfur dioxide: [ \text{SOF}_2 + \text{H}_2\text{O} \rightarrow 2 \text{HF} + \text{SO}_2 ]
Substitution Reactions: It can react with carboxylic acids to form acyl fluorides, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Water is the common reagent for hydrolysis.
Substitution: Carboxylic acids are used in substitution reactions to form acyl fluorides.
Major Products:
Hydrolysis: Produces hydrogen fluoride and sulfur dioxide.
Substitution: Produces acyl fluorides, which can further react to form esters, thioesters, amides, and ketones.
Scientific Research Applications
Thionyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of acyl fluorides and peptides.
Peptide Synthesis: this compound is used in amino acid couplings, enabling the formation of dipeptides, tripeptides, and longer peptides without the need for column chromatography.
Flow Chemistry: The compound is utilized in flow chemistry platforms for the controlled generation and dosing of gaseous reagents.
Mechanism of Action
Thionyl fluoride exerts its effects primarily through its reactivity with other compounds:
Hydrolysis Mechanism: The compound reacts with water to produce hydrogen fluoride and sulfur dioxide. The reaction involves the cleavage of the S-F and S-O bonds, followed by the formation of new bonds with hydrogen and oxygen atoms.
Substitution Mechanism: In reactions with carboxylic acids, this compound facilitates the formation of acyl fluorides through a substitution mechanism, where the fluoride ion replaces the hydroxyl group of the carboxylic acid.
Comparison with Similar Compounds
Thionyl fluoride can be compared with other similar compounds such as thionyl chloride, thionyl bromide, sulfur tetrafluoride, and sulfuryl fluoride:
Thionyl Chloride and Thionyl Bromide: These compounds have similar structures but are liquids at room temperature.
Sulfur Tetrafluoride: This compound is useful for halogenation, unlike this compound, which is not effective for this purpose.
Sulfuryl Fluoride: This compound is used in organic synthesis for the formation of fluorosulfate intermediates, which are valuable in various transformations.
This compound stands out due to its unique reactivity and applications in organic synthesis, particularly in the formation of acyl fluorides and peptides.
Properties
InChI |
InChI=1S/F2OS/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJNBGSOIVSBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2OS, SOF2 | |
| Record name | thionyl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thionyl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | thionyl difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thionyl_difluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064821 | |
| Record name | Thionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with suffocating odor; Stored compressed in steel cylinders; Slowly hydrolyzed by cold water; [Merck Index] | |
| Record name | Thionyl fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8308 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7783-42-8 | |
| Record name | Thionyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thionyl difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O8P7K5BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)







